Benzoin ethyl ether
Overview
Description
Benzoin ethyl ether, also known as ethoxy benzoin, is an organic compound with the chemical formula C16H16O2. It appears as a white or pale yellow crystalline solid and is soluble in ethanol, ether, benzene, and petroleum ether. This compound is primarily used as a photosensitizer in ultraviolet-curable coatings, inks, and adhesives .
Mechanism of Action
Target of Action
Benzoin ethyl ether, also known as α-Ethoxy-α-phenylacetophenone or 2-Ethoxy-2-phenylacetophenone , is primarily used as a photosensitizer . Its primary targets are unsaturated monomers present in various substances such as photosensitive plastic, UV-curing coatings, and inks .
Mode of Action
This compound acts as a photoinitiator . Upon exposure to ultraviolet light, it undergoes a photochemical reaction that generates free radicals . These free radicals can initiate the polymerization of unsaturated monomers, leading to cross-linking and hardening of the material .
Biochemical Pathways
Its role as a photoinitiator suggests that it primarily affects pathways related to polymerization and cross-linking of unsaturated monomers .
Pharmacokinetics
It is known to be insoluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of this compound’s action is the initiation of polymerization and cross-linking of unsaturated monomers . This leads to the hardening of materials such as photosensitive plastic, UV-curing coatings, and inks .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as light and temperature . Its photoinitiator activity requires exposure to ultraviolet light . Additionally, its stability and reactivity may be affected by temperature, as with many chemical compounds .
Biochemical Analysis
Cellular Effects
It is known that Benzoin ethyl ether can be used in life science research
Molecular Mechanism
It is known that this compound can be synthesized using a NiAlCe-hydrotalcite catalyst
Temporal Effects in Laboratory Settings
It is known that this compound can be synthesized in a one-step process using a NiAlCe-hydrotalcite catalyst
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoin ethyl ether is traditionally synthesized through a two-step process involving the initial condensation of benzaldehyde followed by etherification. The condensation step typically employs cyanide catalysts, while the etherification step involves the reaction with ethanol .
Industrial Production Methods: An environmentally benign method for synthesizing this compound involves using a NiAlCe-hydrotalcite catalyst. This one-step synthesis achieves high selectivity and conversion rates, making it a more sustainable alternative to traditional methods .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzil derivatives.
Reduction: It can be reduced to form benzoin or other related compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Benzil derivatives.
Reduction: Benzoin.
Substitution: Various substituted benzoin ethers.
Scientific Research Applications
Benzoin ethyl ether has diverse applications in scientific research:
Chemistry: Used as a photosensitizer in the synthesis of polymers and other materials.
Biology: Employed in photochemical studies to understand light-induced reactions.
Medicine: Investigated for potential use in drug delivery systems due to its photoreactive properties.
Industry: Widely used in the production of ultraviolet-curable coatings, inks, and adhesives
Comparison with Similar Compounds
- Benzoin methyl ether
- Benzoin isopropyl ether
- Benzoin butyl ether
Comparison: Benzoin ethyl ether is unique due to its optimal balance of reactivity and stability. Compared to benzoin methyl ether, it has a longer alkyl chain, which can influence its solubility and reactivity. Benzoin isopropyl ether and benzoin butyl ether have bulkier alkyl groups, which can affect their steric properties and reactivity in photochemical reactions .
Properties
IUPAC Name |
2-ethoxy-1,2-diphenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-18-16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,16H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNCBSZOIQAUFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862220 | |
Record name | Ethanone, 2-ethoxy-1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | Benzoin ethyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20296 | |
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CAS No. |
574-09-4 | |
Record name | (±)-Benzoin ethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=574-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-ethoxy-1,2-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 2-ethoxy-1,2-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 2-ethoxy-1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxy-1,2-diphenylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.516 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of benzoin ethyl ether?
A1: this compound has the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol. Its structure consists of two phenyl rings connected by a central carbon atom bearing a hydroxyl group and an ethoxy group.
Q2: Which spectroscopic techniques are used to characterize this compound?
A2: Several techniques are employed for characterization, including X-ray diffraction (XRD), Fourier transform infrared (FTIR) spectroscopy [, , ], and nuclear magnetic resonance (NMR) spectroscopy [].
Q3: How does the presence of this compound affect the properties of UV-curable materials?
A3: this compound acts as a photoinitiator in UV-curable materials. It facilitates polymerization upon exposure to UV light, enhancing curing speed and influencing final material properties like hardness, transparency, and adhesive strength [, ].
Q4: Are there specific materials where this compound shows enhanced compatibility or performance?
A4: Research indicates its effectiveness with various polymers. For instance, it successfully photocrosslinks polystyrene-block-polybutadiene-block-polystyrene (SBS) [], enhances grafting of styrene onto cotton cellulose [], and aids in preparing transparent siloxane-based hybrid UV-curable coating materials [].
Q5: How is this compound utilized in organic synthesis?
A5: this compound serves as a photoinitiator in various organic reactions, notably the synthesis of this compound itself from benzaldehyde and ethanol using catalysts like NiAl-LDHs/SiO2 [], NiAl-HTLcs [], and Cu-hydrotalcite [].
Q6: What role does this compound play in the synthesis of this compound from benzaldehyde and ethanol?
A6: In this particular reaction, this compound is not a catalyst but rather the desired product. Catalysts like NiAl-LDHs/SiO2 [] and NiAl-HTLcs [] promote the formation of this compound from the reactants benzaldehyde and ethanol.
Q7: What factors influence the catalytic performance of systems utilizing this compound in this compound synthesis?
A7: Factors such as the type of catalyst used (e.g., NiAl-LDHs/SiO2 [], NiAl-HTLcs [], Cu-hydrotalcite []), reaction temperature, reaction time, and the ratio of reactants impact the conversion of benzaldehyde and the selectivity towards this compound.
Q8: How does the structure of the catalyst impact the synthesis of this compound?
A8: The structure of catalysts, such as the presence of specific crystal phases, high crystallinity, and high surface area, significantly influences catalytic performance in this compound synthesis. For example, NiAl-HTLcs with a single phase and high crystallization exhibit excellent catalytic activity []. Similarly, dual-mesoporous ZSM-5 zeolite with highly b-axis-oriented large mesopores demonstrates exceptional catalytic performance, attributed to its unique structure providing ample active sites and efficient reactant access [].
Q9: Have computational methods been applied to study this compound and related reactions?
A9: Yes, computational chemistry, particularly the HF/3-21G method, has been used to elucidate the reaction mechanism of this compound formation. These studies highlight the significance of C6H5CHOC2H5OH as a key intermediate in the reaction pathway [].
Q10: How do structural modifications of this compound affect its photoinitiation efficiency?
A10: Research suggests that modifications to the benzoin core structure can significantly impact photoinitiation efficiency. For example, this compound shows higher initiation efficiency than other photoinitiators like anthraquinone and trinitrofluorenone when used in the photocrosslinking of SBS block copolymers [].
Q11: What is known about the stability of this compound?
A11: While specific degradation pathways are not extensively discussed in the provided papers, research indicates that this compound is a highly efficient alpha-scission photoinitiator []. This implies it undergoes photolysis upon UV exposure, breaking down into reactive radical species that initiate polymerization reactions.
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